

In Vitro Transcription of Chili RNA Aptamer: Application Notes and Protocols

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Compound of Interest

Compound Name: Dmhbo+

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Introduction

The Chili RNA aptamer is a synthetically-derived, 52-nucleotide RNA molecule that acts as a fluorogen-activating aptamer.[1][2][3] It exhibits a remarkable ability to bind to specific, non-fluorescent chromophores, derivatives of 4-hydroxybenzylidene imidazolone (HBI), and induce a significant increase in their fluorescence emission with a large Stokes shift.[4][5] This property makes the Chili aptamer a powerful tool for various applications, including RNA imaging, biosensor development, and high-throughput screening in drug discovery.

The mechanism of fluorescence activation involves a conformational change in the aptamer upon ligand binding, leading to the formation of a G-quadruplex structure. This structured pocket immobilizes the chromophore and facilitates an excited state proton transfer (ESPT) to a guanine residue within the aptamer, resulting in the characteristic large Stokes shift and enhanced fluorescence. This document provides detailed protocols for the in vitro transcription of the Chili RNA aptamer, its purification, and its use in fluorescence activation assays.

Quantitative Data

The following tables summarize key quantitative data related to the Chili RNA aptamer and its interaction with various ligands.

Table 1: Ligand Binding and Fluorescence Properties of Chili RNA Aptamer Complexes

Ligand	Dissociation Constant (KD)	Excitation Max (nm)	Emission Max (nm)	Relative Fluorescence Enhancement
DMHBI ⁺	-	~413	~540	High
DMHBO ⁺	12 nM	~456	592	Very High
DMHBI	-	~400	-	Low
Other HBI Derivatives	Nanomolar to low-micromolar range	Varies	~540 or ~590	Varies

Data compiled from multiple sources. The relative fluorescence enhancement is often reported relative to a reference complex, such as Chili-DMHBI.

Table 2: Representative In Vitro Transcription Reaction Yields

DNA Template Concentration	Incubation Time (hours)	Expected RNA Yield (µg per 20 µL reaction)
1 µM	2 - 4	20 - 40
0.5 µM	2 - 4	10 - 20

Yields are approximate and can vary based on the purity of reagents and specific laboratory conditions.

Experimental Protocols

In Vitro Transcription of Chili RNA Aptamer

This protocol describes the synthesis of the Chili RNA aptamer from a DNA template using T7 RNA polymerase.

Materials:

- Linearized plasmid DNA or synthetic DNA oligonucleotide template containing the T7 promoter followed by the Chili RNA aptamer sequence (5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3')
- T7 RNA Polymerase
- NTPs (ATP, GTP, CTP, UTP) solution
- Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
- RNase-free water
- DNase I (RNase-free)

Procedure:

- Assemble the transcription reaction on ice in the following order:
 - RNase-free water to a final volume of 20 µL
 - Transcription Buffer (10X) - 2 µL
 - NTPs (10 mM each) - 2 µL
 - DNA template (1 µM final concentration) - variable volume
 - T7 RNA Polymerase - 1 µL
- Mix the components gently by pipetting.
- Incubate the reaction at 37°C for 2 to 4 hours.
- To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
- Stop the reaction by adding 2 µL of 0.5 M EDTA.

Purification of Chili RNA Aptamer by Denaturing PAGE

This protocol is for the purification of the transcribed Chili RNA aptamer to ensure high purity for downstream applications.

Materials:

- Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 8 M urea)
- TBE Buffer (Tris-borate-EDTA)
- Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
- RNA elution buffer (e.g., 0.3 M sodium acetate)
- Ethanol
- Glycogen or linear polyacrylamide (as a co-precipitant)
- UV transilluminator with a fluorescent plate for shadowing

Procedure:

- Add an equal volume of Gel Loading Buffer to the transcription reaction.
- Heat the mixture at 95°C for 3 minutes and then place it on ice.
- Load the sample onto the denaturing polyacrylamide gel.
- Run the gel in TBE buffer until the desired separation is achieved (bromophenol blue migrates to the bottom).
- Visualize the RNA band by UV shadowing. The Chili RNA aptamer is 52 nucleotides long.
- Excise the gel slice containing the RNA band.
- Crush the gel slice and soak it in RNA elution buffer overnight at 4°C with gentle agitation.
- Separate the eluate from the gel fragments by centrifugation or filtration.

- Precipitate the RNA by adding 3 volumes of cold ethanol and a co-precipitant.
- Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
- Centrifuge at high speed to pellet the RNA.
- Wash the pellet with 70% ethanol and air dry briefly.
- Resuspend the purified RNA in RNase-free water.
- Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

Fluorescence Activation Assay

This protocol describes how to measure the fluorescence enhancement of a chromophore upon binding to the purified Chili RNA aptamer.

Materials:

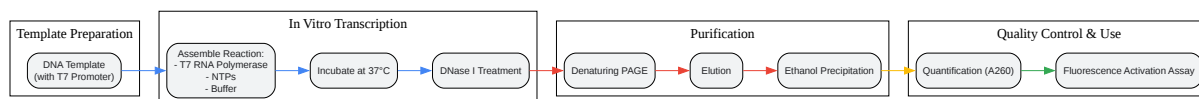
- Purified Chili RNA aptamer
- Fluorogenic ligand (e.g., DMHBI⁺ or DMHBO⁺)
- Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)
- Fluorometer or plate reader

Procedure:

- **RNA Folding:** Dilute the purified Chili RNA aptamer to the desired concentration in the binding buffer. Heat the solution to 95°C for 3 minutes and then cool to room temperature for 20 minutes to allow for proper folding.
- **Ligand Addition:** Add the fluorogenic ligand to the folded RNA solution at the desired final concentration.
- **Incubation:** Incubate the mixture at room temperature for a sufficient time to allow for binding (e.g., 5-30 minutes).

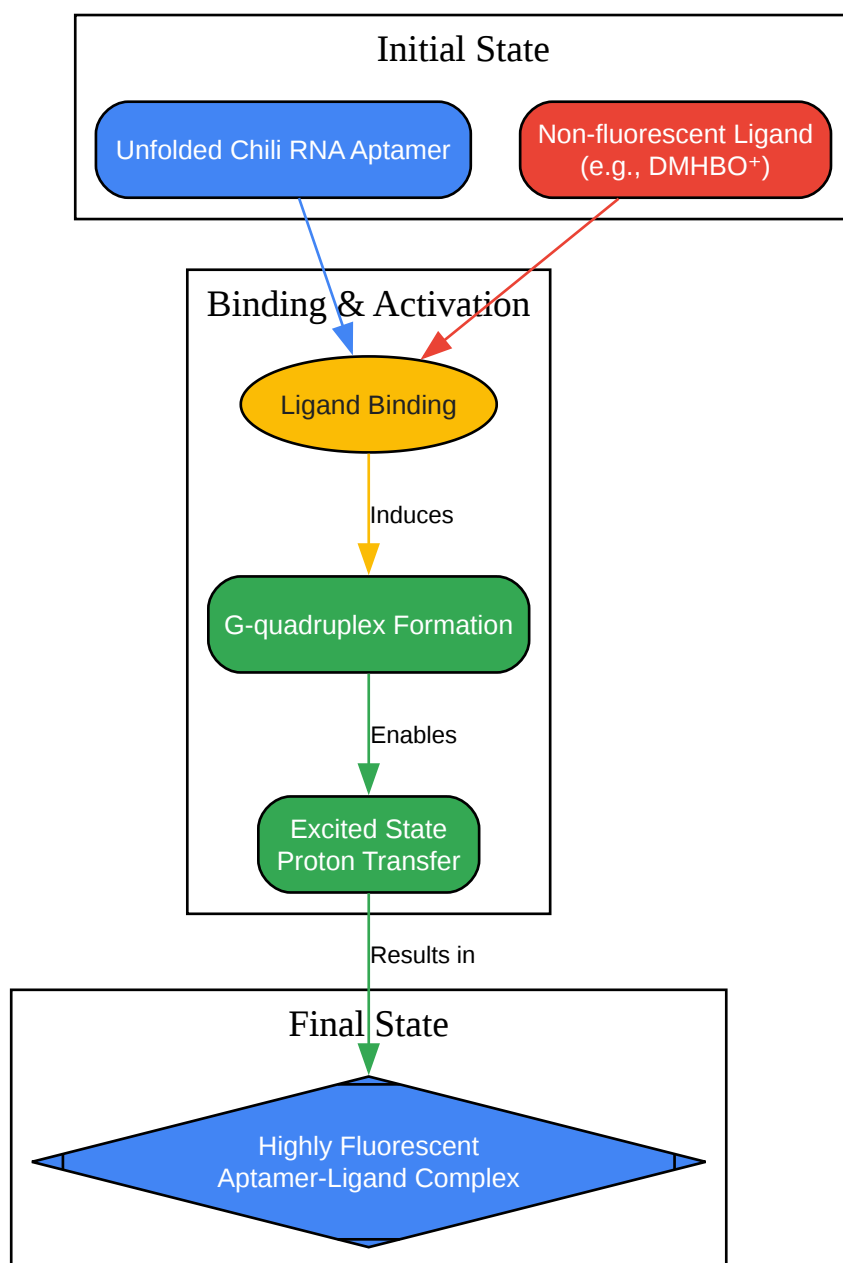
- **Fluorescence Measurement:** Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific ligand used (see Table 1).
- **Control:** Measure the fluorescence of the ligand in the binding buffer without the RNA aptamer to determine the background fluorescence.
- **Analysis:** Calculate the fluorescence enhancement by dividing the fluorescence intensity of the RNA-ligand complex by the fluorescence intensity of the ligand alone.

Diagrams



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Caption: Workflow for In Vitro Transcription of Chili RNA Aptamer.



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Caption: Signaling Pathway of Chili RNA Aptamer Fluorescence Activation.

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